

Application Note: Quantitative Analysis of Propamocarb Hydrochloride using HPLC-MS/MS

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Compound of Interest

Compound Name: *Propamocarb hydrochloride*

Cat. No.: *B166676*

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of **propamocarb hydrochloride** in complex matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Propamocarb is a systemic carbamate fungicide widely used in agriculture.^{[1][2]} The described protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction, followed by analysis using an HPLC-MS/MS system in Multiple Reaction Monitoring (MRM) mode.^{[3][4][5][6]} This method provides high selectivity and sensitivity, making it suitable for residue analysis in food safety and environmental monitoring. The validation parameters, including linearity, limit of quantification, accuracy, and precision, are outlined to ensure data reliability in accordance with SANTE guidelines.^{[3][4]}

Experimental Protocols

Instrumentation and Reagents

- Instrumentation:
 - HPLC system with a binary pump and autosampler (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC).

- Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP, Waters Xevo TQ-S, Agilent 6400 Series).[7]
- Laboratory centrifuge.
- Vortex mixer.
- Analytical balance.
- Mechanical shaker.
- Reagents and Materials:
 - **Propamocarb hydrochloride** certified reference standard.
 - HPLC-grade acetonitrile, methanol, and water.
 - Formic acid (MS-grade).
 - Anhydrous magnesium sulfate (MgSO_4).
 - Sodium chloride (NaCl).
 - Primary secondary amine (PSA) sorbent.
 - C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 2.7 μm).

Standard Solution Preparation

- Primary Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **propamocarb hydrochloride** reference standard and dissolve in 10 mL of methanol.
- Intermediate Stock Solution (10 $\mu\text{g/mL}$): Dilute the primary stock solution 1:100 with methanol.
- Working Standard Solutions (1-100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with the initial mobile phase composition or a blank matrix extract to create matrix-matched calibrants.[8]

Sample Preparation (QuEChERS Method)

This protocol is generalized for a fruit or vegetable matrix.

- Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.
- Salting Out: Add 4 g of anhydrous MgSO_4 and 1 g of NaCl. Immediately cap and shake for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes.
- Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO_4 and 50 mg PSA.
- Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.
- Dilution: Transfer an aliquot of the final supernatant, dilute with water, and transfer to an autosampler vial for HPLC-MS/MS analysis.[\[9\]](#)

HPLC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis.

Table 1: HPLC Parameters

Parameter	Value
Column	C18 Reverse-Phase (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	2-5 µL
Column Temp.	40 °C

| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate |

Table 2: Mass Spectrometer Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temp.	150 °C
Desolvation Temp.	400 °C

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation and Results

MRM Transitions

The protonated molecule $[M+H]^+$ of propamocarb at m/z 189.2 serves as the precursor ion.^[8]
^[10] Two distinct product ions are monitored for confident identification and quantification.^[7]

Table 3: **Propamocarb Hydrochloride** MRM Transitions

Analyte	Precursor Ion (Q1) [m/z]	Product Ion (Q3) [m/z]	Function
Propamocarb	189.2	102.0	Quantifier[10]

| Propamocarb | 189.2 | 144.0 | Qualifier[10] |

Method Validation Summary

The method should be validated to demonstrate its fitness for purpose. The following table summarizes typical performance characteristics.

Table 4: Method Validation Performance Data

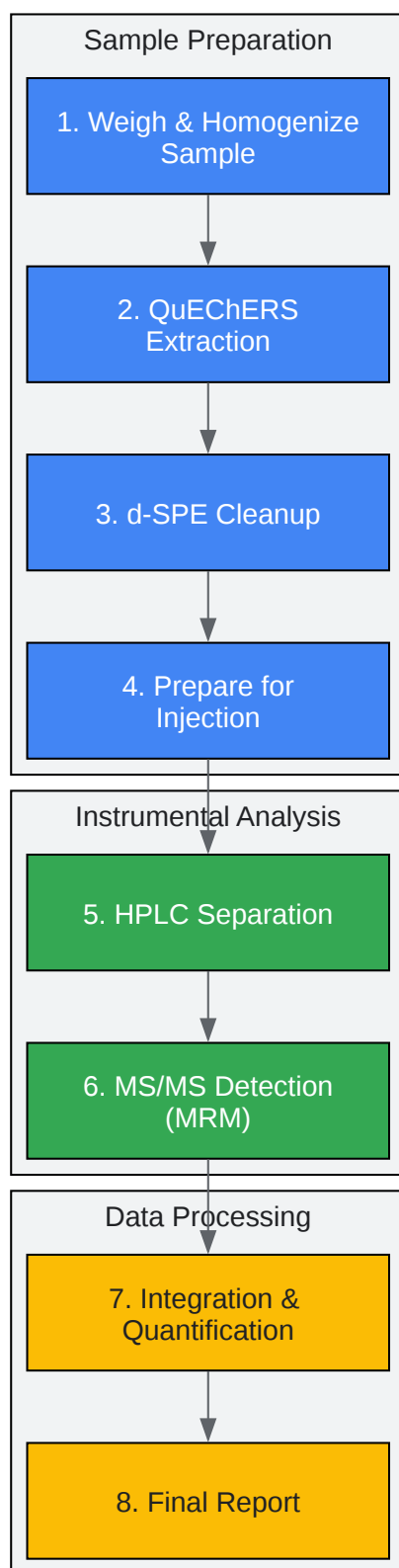
Parameter	Specification	Typical Result
Linearity Range	1 - 100 ng/mL	Correlation Coefficient (R ²) > 0.99[5][11]
LOD	-	< 0.01 mg/kg
LOQ	-	0.01 mg/kg[1][5]
Accuracy (Recovery)	70 - 120%	85 - 110% at three spiking levels[3][5]
Precision (RSD)	≤ 20%	< 15% (Intra-day and Inter-day)[5][11]

| Matrix Effect | - | Evaluated and compensated with matrix-matched standards |

Visualizations

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below.

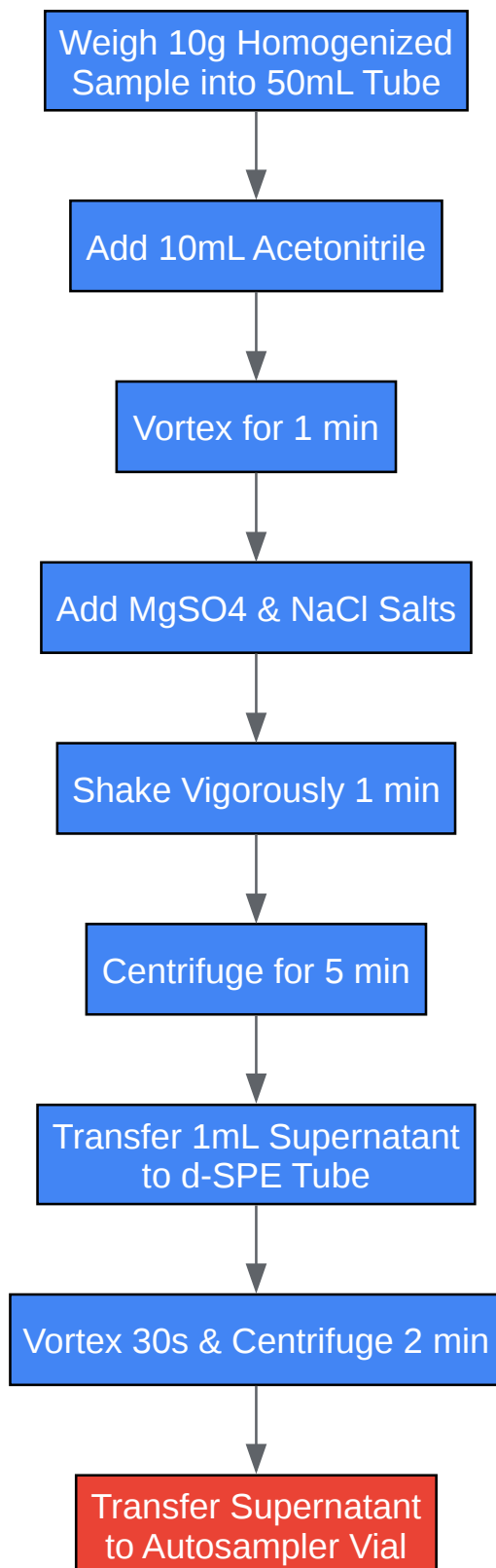


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Caption: Overall experimental workflow for propamocarb analysis.

QuEChERS Sample Preparation Protocol

This diagram provides a detailed visual guide to the sample extraction and cleanup steps.

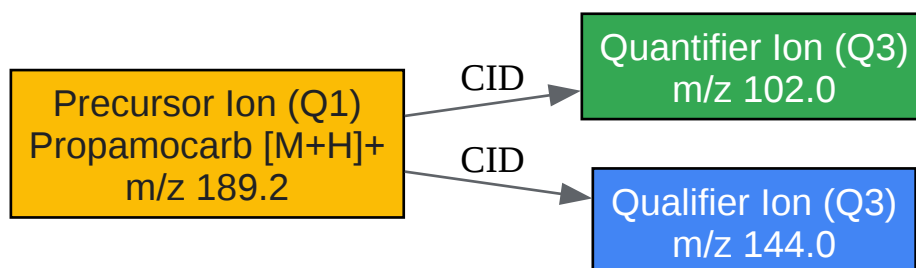


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Caption: Step-by-step QuEChERS sample preparation workflow.

Propamocarb MRM Fragmentation Logic

The basis of MS/MS detection involves selecting a precursor ion and monitoring its specific fragment ions.



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Caption: Logical relationship of MRM transitions for propamocarb.

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